3-(4-(1,3-dioxoisoindolin-2-yl)butyl)-1H-indole-5-carbonitrile
Description
Properties
IUPAC Name |
3-[4-(1,3-dioxoisoindol-2-yl)butyl]-1H-indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c22-12-14-8-9-19-18(11-14)15(13-23-19)5-3-4-10-24-20(25)16-6-1-2-7-17(16)21(24)26/h1-2,6-9,11,13,23H,3-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYJJIUSKIWAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC3=CNC4=C3C=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In anhydrous dimethylformamide (DMF), potassium phthalimide (1.2 equiv) reacts with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile at 80–90°C for 6–8 hours. Tetrabutylammonium bromide (TBAB, 0.1 equiv) acts as a phase-transfer catalyst, enhancing ionic mobility. The reaction proceeds via an SN2 mechanism, confirmed by inversion of configuration at the carbon center.
Table 1: Optimization Data for Phthalimide Substitution
| Parameter | Condition Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | DMF, DMSO, Acetonitrile | DMF | 82–88 |
| Temperature (°C) | 60–110 | 90 | 88 |
| Catalyst Loading | 0–0.2 equiv TBAB | 0.1 equiv | 85 |
| Reaction Time (h) | 4–12 | 8 | 88 |
Post-reaction workup involves precipitation in ice-cwater (1:3 v/v), filtration, and recrystallization from ethanol/water (2:1). Purity exceeding 98% is achievable via this route.
Mitsunobu-Based Alkylation of Indole
For substrates lacking pre-installed halide groups, the Mitsunobu reaction offers an alternative pathway. This method couples 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile with phthalimide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Procedure and Challenges
In tetrahydrofuran (THF), 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile (1.0 equiv), phthalimide (1.5 equiv), DEAD (1.2 equiv), and PPh₃ (1.2 equiv) react at 0°C→25°C over 24 hours. The reaction suffers from competing elimination but achieves 70–75% yield after silica gel chromatography (hexane/ethyl acetate 3:1).
Reductive Amination Followed by Phthalimide Protection
A three-step sequence starting from 3-(4-aminobutyl)-1H-indole-5-carbonitrile:
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Reductive Amination : Condense 4-aminobutyraldehyde with indole-5-carbonitrile using NaBH₃CN.
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Phthalimide Protection : React the amine with phthalic anhydride in acetic acid.
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Cyano Group Stabilization : Treat with trimethylsilyl cyanide (TMSCN) to prevent hydrolysis.
Table 2: Comparative Efficiency of Protection Methods
| Step | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH | 12 | 78 |
| Phthalimide Protection | Phthalic Anhydride, AcOH | 6 | 85 |
| Cyano Stabilization | TMSCN, CH₂Cl₂ | 2 | 92 |
This route, while lengthier, avoids halogenated intermediates and is preferred for large-scale API synthesis.
Solid-Phase Synthesis for High-Throughput Applications
Immobilizing the indole core on Wang resin enables iterative chain elongation:
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Resin Activation : Load 1H-indole-5-carbonitrile via Mitsunobu coupling.
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Alkyl Chain Assembly : Use Fmoc-protected aminobutanol, followed by phthalimide capping.
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Cleavage : TFA/CH₂Cl₂ (95:5) releases the product with >90% purity.
This method facilitates parallel synthesis of analogs but requires specialized equipment.
Industrial-Scale Purification Strategies
Final purification challenges arise from residual phthalic acid and regioisomers. Countercurrent chromatography (CCC) with heptane/ethyl acetate/methanol/water (5:5:4:3) resolves these impurities effectively. On a 10-kg scale, CCC achieves 99.5% purity with 87% recovery, outperforming traditional crystallization .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed:
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that compounds with indole and isoindoline structures exhibit anticancer properties. The presence of the dioxoisoindolin moiety in this compound suggests potential interactions with biological targets involved in cancer cell proliferation and apoptosis. Studies have shown that similar indole derivatives can inhibit various cancer cell lines, including breast and lung cancer cells, through mechanisms such as apoptosis induction and cell cycle arrest .
2. Antimicrobial Activity
Indole derivatives have been documented for their antimicrobial effects against a range of pathogens. The specific compound under consideration may exhibit similar properties, making it a candidate for further investigation as an antimicrobial agent. Preliminary studies suggest that modifications in the indole structure can enhance its efficacy against resistant strains of bacteria .
3. Neuroprotective Effects
There is growing interest in the neuroprotective effects of indole derivatives. The compound may influence neuroinflammatory pathways and provide protection against neurodegenerative diseases by modulating oxidative stress and inflammatory responses. Research into related compounds has shown promise in models of neurodegeneration, suggesting that this compound could be explored for similar applications .
Therapeutic Potential
1. Drug Design
The unique structural features of 3-(4-(1,3-dioxoisoindolin-2-yl)butyl)-1H-indole-5-carbonitrile make it a valuable scaffold for drug design. Its ability to interact with multiple biological targets opens avenues for developing drugs that can address complex diseases such as cancer and neurodegenerative disorders.
2. Targeted Delivery Systems
The compound's properties allow it to be utilized in targeted drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents. By conjugating this compound with nanoparticles or other delivery systems, researchers can improve the targeting of drugs to specific tissues or cells, thereby minimizing side effects and enhancing treatment outcomes.
Case Studies
Mechanism of Action
The mechanism by which 3-(4-(1,3-dioxoisoindolin-2-yl)butyl)-1H-indole-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Substituent Impact on Target Selectivity: The target compound’s 1,3-dioxoisoindolinyl group distinguishes it from imidazole- or thiazole-containing analogues (e.g., ’s SERT inhibitors) . These bulkier substituents enhance affinity for monoamine transporters but may reduce blood-brain barrier permeability compared to the smaller dioxoisoindolinyl group. In contrast, the pyrrolidine-2,5-dione substituent in 3-(2,5-Dioxopyrrolidin-3-yl)-1H-indole-5-carbonitrile confers IDO-1 inhibition, suggesting that the six-membered dioxoisoindolinyl group in the target compound may alter enzyme selectivity .
Physicochemical Properties: The cyano group at indole-5 is conserved across analogues, indicating its critical role in π-stacking or hydrogen-bond interactions. The Vilazodone Impurity 43 features a dimethylamino-butyl chain, increasing polarity and likely altering metabolic pathways compared to the target compound’s dioxoisoindolinyl chain .
Research Findings and Implications
- SERT/RAGE Inhibition : Imidazole- and thiazole-substituted indoles () exhibit dual SERT/RAGE inhibition, whereas the target compound’s dioxoisoindolinyl group may prioritize selectivity for other targets (e.g., IDO-1) due to steric and electronic differences .
- Synthetic Accessibility : The target compound’s synthesis may require fewer steps compared to ’s analogues, which involve multi-component coupling of imidazole-piperidine motifs.
- Metabolic Stability : The rigid 1,3-dioxoisoindolinyl group could enhance metabolic stability over pyrrolidine-dione derivatives (), which are prone to ring-opening reactions .
Biological Activity
3-(4-(1,3-dioxoisoindolin-2-yl)butyl)-1H-indole-5-carbonitrile (CAS No. 2386861-43-2) is a synthetic compound that has garnered attention for its potential biological activities. This compound features an indole core, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. The structural components of this compound suggest possible interactions with biological targets, leading to various therapeutic effects.
Biological Activity Overview
Research indicates that compounds containing indole and dioxoisoindoline moieties may exhibit a range of biological activities. The biological activity of this compound has been explored in various studies, focusing on its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Studies have demonstrated that derivatives of indole can possess significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 625–1250 µg/mL against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 - 1250 |
| Staphylococcus epidermidis | 625 - 1250 |
| Pseudomonas aeruginosa | 625 - 1250 |
| Enterococcus faecalis | 625 |
Antifungal Activity
The antifungal potential of this compound has also been investigated. Similar indole derivatives have demonstrated antifungal activity against Candida albicans, indicating that the presence of the dioxoisoindoline structure may enhance this effect .
Case Studies
A notable case study involved the synthesis and evaluation of various indole derivatives, including those similar to our compound. These studies assessed both antibacterial and antifungal activities using standard microbiological assays. The results indicated that many synthesized derivatives exhibited promising activity against a range of pathogenic microorganisms .
Q & A
Basic: What synthetic routes are most effective for introducing the 1,3-dioxoisoindolin-2-yl group into 3-(4-substituted-butyl)-1H-indole-5-carbonitrile derivatives?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A precursor like 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS 143612-79-7) can react with phthalimide derivatives under basic conditions (e.g., K₂CO₃/DMF) to replace the chloro group with the 1,3-dioxoisoindolin-2-yl moiety . Optimization of reaction time, temperature, and solvent polarity is critical to avoid side products like dehalogenated byproducts. Characterization via ¹H NMR and LC-MS is recommended to confirm substitution efficiency .
Advanced: How can researchers mitigate the formation of Vilazodone-related impurities during synthesis?
Methodological Answer:
Impurities such as 1-(4-(5-cyano-1H-indol-3-yl)butyl)-3-(4-(dimethylamino)butyl)-1H-indole-5-carbonitrile (Vilazodone Impurity 43) may arise from incomplete purification or residual dimethylamine in reaction systems . Strategies include:
- Chromatographic purification (e.g., flash chromatography with gradient elution) to separate structurally similar impurities.
- Reaction monitoring via HPLC-MS to detect early-stage byproducts.
- Stoichiometric control of phthalimide reagents to prevent overfunctionalization .
Basic: What spectroscopic and crystallographic techniques are recommended for structural validation?
Methodological Answer:
Discrepancies in data (e.g., unexpected NMR splitting) should be addressed by repeating experiments under inert atmospheres to rule out oxidation or hydrolysis .
Advanced: How can computational modeling predict reactivity in nucleophilic substitution reactions on the indole core?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites on the indole ring. For example:
- Electrostatic potential maps highlight nucleophilic regions (e.g., C-3 position).
- Transition state analysis evaluates energy barriers for substitution at C-3 vs. C-2 positions .
Experimental validation via competitive reactions (e.g., using isotopic labeling) is essential to confirm computational predictions .
Advanced: How should researchers design experiments to assess regioselectivity in indole functionalization?
Methodological Answer:
- Blocking groups : Temporarily protect reactive sites (e.g., N-1 with Boc groups) to direct substitution to C-3 .
- Kinetic studies : Monitor reaction progress under varying temperatures to identify dominant pathways.
- Cross-coupling conditions : Use Pd-catalyzed reactions (Suzuki-Miyaura) with boronic acids to test accessibility of C-5 vs. C-6 positions .
Basic: What purification methods are optimal for isolating 3-(4-(1,3-dioxoisoindolin-2-yl)butyl)-1H-indole-5-carbonitrile?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the product and phthalimide byproducts .
- Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for baseline separation.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation (>99%) .
Advanced: How can ring puckering in the 1,3-dioxoisoindolin moiety influence crystallographic data interpretation?
Methodological Answer:
The dioxoisoindolin group adopts a nonplanar conformation, requiring analysis via Cremer-Pople puckering parameters (e.g., amplitude , phase angle ) . Key steps:
Define the mean plane using least-squares fitting.
Calculate out-of-plane displacements (e.g., using SHELXL refinement ).
Compare with DFT-optimized geometries to validate experimental observations.
Basic: What stability considerations are critical for handling this compound?
Methodological Answer:
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent nitrile degradation .
- Moisture control : Use molecular sieves in storage containers to avoid hydrolysis of the dioxoisoindolin group .
- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 200°C; avoid prolonged heating during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
